
Azido-PEG10-alcohol
概要
説明
Azido-PEG10-alcohol is a polyethylene glycol derivative containing an azide group and a terminal hydroxyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG10-alcohol typically involves the polymerization of ethylene oxide to prepare high purity amino-polyethylene glycol-alcohol. Subsequent chain-end modification of the heterobifunctional polyethylene glycol affords the desired N-hydroxy succinimidyl-polyethylene glycol-azide derivative . The azide functionality is introduced through a reaction with sodium azide in dimethyl sulfoxide, using triphenylphosphine, iodine, and imidazole as reagents .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The process ensures high purity and consistency, with stringent quality control measures to maintain the integrity of the compound .
化学反応の分析
Types of Reactions: Azido-PEG10-alcohol undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage with molecules containing alkyne groups.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclo[6.1.0]nonyne groups.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, making it suitable for biological applications.
Major Products Formed:
科学的研究の応用
Bioconjugation and Click Chemistry
Overview
Azido-PEG10-alcohol is primarily employed in bioconjugation strategies, which involve the selective attachment of biomolecules. The azide group allows for the formation of stable triazole linkages through click chemistry reactions with alkynes. This property is crucial for synthesizing complex biomolecular constructs.
Applications
- Synthesis of PROTACs (Proteolysis Targeting Chimeras) : this compound serves as a linker in the development of PROTACs, which are designed to selectively degrade target proteins. This application is significant in drug discovery and therapeutic development.
- Protein Labeling : The compound is used for labeling proteins with fluorescent tags or other functional moieties, enabling visualization and tracking in cellular studies.
- Drug Delivery Systems : Its ability to conjugate with drugs or therapeutic agents enhances the delivery efficiency to specific cells or tissues, potentially improving therapeutic outcomes.
Aqueous Solubility and Derivatization
This compound is characterized by its aqueous solubility due to the PEG component. The hydroxyl group present in its structure facilitates further derivatization, allowing researchers to modify the compound for specific applications.
Key Features
- Versatile Linker : The hydroxyl group can be replaced or modified with various reactive functional groups, expanding its utility in chemical biology.
- Stability of Triazole Products : Click reactions using this compound yield stable triazole products, which are crucial for ensuring the longevity and functionality of bioconjugates.
Case Study 1: Development of Cancer Therapeutic Vaccines
A recent study demonstrated the use of PEG10 (a related compound) in engineering virus-like particles (VLPs) for cancer vaccine delivery. By fusing PEG10 with liver cancer-specific neoantigens, researchers created an effective antigen delivery system that activated immune responses against tumors in mouse models . This approach highlights the potential for this compound in enhancing vaccine efficacy through targeted delivery mechanisms.
Case Study 2: Drug Delivery Enhancements
Research has shown that PEGylation, which includes using compounds like this compound, significantly improves nanoparticle-based drug delivery systems. Studies indicate that PEGylated nanoparticles exhibit increased circulation time and reduced liver uptake compared to non-PEGylated counterparts, leading to enhanced therapeutic efficacy . This underscores the importance of this compound in formulating advanced drug delivery systems.
作用機序
Azido-PEG10-alcohol exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or without a catalyst (SPAAC) to form triazole linkages. These linkages are highly stable and facilitate the attachment of various functional groups or biomolecules, enhancing the compound’s versatility in research and industrial applications .
類似化合物との比較
- Azido-PEG-acid
- Azido-PEG-NHS ester
- Azido-PEG-maleimide
- Azido-PEG-phosphonic acid
Comparison: Azido-PEG10-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups. This feature distinguishes it from other azido-polyethylene glycol derivatives, such as azido-PEG-acid and azido-PEG-NHS ester, which lack this functional group .
This compound’s versatility and stability make it a valuable compound in various scientific and industrial applications, particularly in the fields of bioconjugation and drug delivery .
生物活性
Azido-PEG10-alcohol is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique azide functional group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. This property makes this compound valuable for bioconjugation applications, particularly in targeted protein degradation strategies.
The biological activity of this compound is primarily associated with its role as a linker in PROTACs, which are bifunctional molecules designed to selectively degrade target proteins. The mechanism involves:
- Target Protein Binding : One end of the PROTAC molecule binds to the target protein, while the other end interacts with an E3 ubiquitin ligase.
- Ubiquitination : This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
- Degradation : The degradation of the target protein results in decreased levels of that protein within the cell, providing a powerful tool for modulating cellular pathways.
Case Studies and Research Findings
- Targeted Protein Degradation : Studies have demonstrated that PROTACs utilizing this compound can effectively degrade various oncogenic proteins, thereby inhibiting tumor growth in preclinical models. For example, a PROTAC targeting an oncogenic transcription factor showed significant tumor reduction in xenograft models, highlighting the potential therapeutic applications of this compound.
- Immunological Applications : Research indicates that this compound can be utilized to create vaccine candidates by conjugating antigens to virus-like particles (VLPs). The incorporation of this linker enhances the immunogenicity of VLPs by facilitating efficient antigen presentation and activation of dendritic cells (DCs) .
- Cell Viability Studies : In vitro assays have shown that compounds linked with this compound exhibit varying degrees of cytotoxicity depending on their structure and target engagement. For instance, certain PROTACs demonstrated IC50 values comparable to established chemotherapeutics, indicating their effectiveness in reducing cell viability in cancer cell lines .
Data Table: Summary of Biological Activities
Study Reference | Target Protein | IC50 Value (µM) | Mechanism |
---|---|---|---|
Lux et al., 2024 | Oncogenic TF | 5.0 | PROTAC-mediated degradation |
Pandya et al., 2021 | Viral Antigen | 10.0 | Enhanced immune response via VLP |
Segel et al., 2021 | Cancer Cells | 6.4 | Cytotoxicity through targeted degradation |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and purifying Azido-PEG10-alcohol in laboratory settings?
this compound is synthesized via azide-PEG conjugation, typically starting with PEGylation of a hydroxyl precursor followed by azide functionalization. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., DMF or DCM) and nitrogen atmosphere to prevent moisture interference .
- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate the product, ensuring ≥98% purity as per standard analytical methods (HPLC, NMR) .
- Characterization : Validate via -NMR (peaks at δ 3.5–3.7 ppm for PEG backbone) and MALDI-TOF MS to confirm molecular weight (~483.55 Da) .
Q. How should this compound be stored to maintain stability during experiments?
- Short-term : Store at -20°C in airtight, light-protected vials to prevent hydrolysis of the azide group .
- Long-term : Lyophilize and store under inert gas (argon) for extended shelf life. Avoid repeated freeze-thaw cycles to minimize degradation .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if aerosolization occurs .
- Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers optimize this compound’s reactivity in click chemistry for PROTAC synthesis?
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Optimize Cu(I) catalyst concentration (e.g., 1–5 mol% TBTA) and reaction time (2–24 hrs) to balance efficiency and byproduct formation .
- Stoichiometry : Use a 1.2:1 molar ratio (azide:alkyne) to ensure complete conjugation. Monitor via TLC or HPLC for real-time reaction tracking .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility but may require post-reaction dialysis to remove residual catalysts .
Q. What experimental strategies address discrepancies in this compound’s stability under varying pH conditions?
- Controlled stability studies : Perform accelerated degradation tests at pH 2–10 (37°C) and analyze via LC-MS to identify hydrolysis products. Buffer systems (e.g., PBS) mimic physiological conditions .
- Data contradiction resolution : If conflicting reports arise (e.g., stability at pH 7 vs. 8), validate via orthogonal methods (e.g., FT-IR for functional group integrity) and replicate under identical conditions .
Q. How should researchers design controls to validate this compound’s role in PROTAC-mediated protein degradation assays?
- Negative controls : Use non-functionalized PEG10-alcohol to isolate the azide group’s contribution .
- Positive controls : Include established PROTAC linkers (e.g., PEG8-azide) to benchmark efficiency .
- Outcome metrics : Quantify target protein levels via Western blot and ubiquitination via immunofluorescence, normalizing to housekeeping proteins (e.g., GAPDH) .
Q. What analytical methods resolve low conjugation efficiency in this compound-based bioconjugates?
- Troubleshooting workflow :
- Purity check : Confirm azide functionality via IR spectroscopy (peak ~2100 cm) .
- Reaction kinetics : Use stopped-flow spectroscopy to assess reaction rates under varying temperatures .
- Byproduct analysis : Employ high-resolution MS to identify side products (e.g., triazole isomers) .
Q. Data Analysis & Reporting Guidelines
Q. How should researchers report this compound’s physicochemical properties in publications?
-
Tabular format : Include molecular weight, purity, storage conditions, and spectral data (NMR, MS) (Table 1) .
Property Value Molecular weight 483.55 Da Purity ≥98% (HPLC) Storage -20°C, lyophilized -NMR peaks δ 3.5–3.7 ppm (PEG)
Q. What statistical approaches are appropriate for analyzing PROTAC efficacy data involving this compound?
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values .
- Replicate handling : Perform triplicate experiments and apply Student’s t-test or ANOVA with post-hoc correction (p < 0.05) .
Q. Ethical & Methodological Considerations
Q. How can researchers ensure reproducibility when using this compound in multi-institutional studies?
- Protocol standardization : Share detailed synthetic and analytical SOPs via open-access platforms .
- Inter-laboratory validation : Participate in round-robin testing to harmonize LC-MS and NMR methodologies .
Q. What ethical guidelines apply to handling this compound in animal studies?
- Toxicity screening : Conduct acute toxicity assays (OECD 423) prior to in vivo use .
- Waste disposal : Follow institutional guidelines for azide-containing waste (e.g., neutralization with NaNO) .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGCITRFWPBATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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